(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, and a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE typically involves the formation of the pyrazole ring followed by the introduction of the piperazine moiety. One common method involves the reaction of 4-bromo-1,3-dimethyl-1H-pyrazole with 4-methylpiperazine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter substituents on the pyrazole or piperazine rings.
Substitution: The bromine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
Chemistry
In chemistry, (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its pyrazole and piperazine rings are common motifs in bioactive molecules, and modifications to its structure can lead to the development of new therapeutic agents .
Industry
In industry, (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperazine ring can interact with biological receptors. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and piperazine derivatives, such as:
- (4-BENZHYDRYLPIPERAZINO)(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHANONE
- 6-(4-SUBSTITUTED PHENYL)-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)IMIDAZO[2,1-B][1,3,4]THIADIAZOLE
Uniqueness
What sets (4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(4-METHYLPIPERAZINO)METHANONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the bromine atom and the methyl groups on the pyrazole ring, combined with the methyl-substituted piperazine ring, provides a distinct reactivity profile and potential for diverse applications.
Properties
Molecular Formula |
C11H17BrN4O |
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Molecular Weight |
301.18 g/mol |
IUPAC Name |
(4-bromo-2,5-dimethylpyrazol-3-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C11H17BrN4O/c1-8-9(12)10(15(3)13-8)11(17)16-6-4-14(2)5-7-16/h4-7H2,1-3H3 |
InChI Key |
CSGBLSPMLOPQMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)N2CCN(CC2)C)C |
Origin of Product |
United States |
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